2,3-DIMETHYL-6-QUINOXALINESULFONYL CHLORIDE
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Overview
Description
2,3-Dimethyl-6-quinoxalinesulfonyl chloride is a chemical compound with the molecular formula C10H9ClN2O2S and a molecular weight of 256.71 g/mol . This compound is part of the quinoxaline family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-quinoxalinesulfonyl chloride typically involves the reaction of quinoxaline derivatives with sulfonyl chloride reagents. One common method includes the reaction of 2,3-dimethylquinoxaline with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-6-quinoxalinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted quinoxalines, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
2,3-Dimethyl-6-quinoxalinesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-quinoxalinesulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the modification of biological molecules and the development of bioactive compounds .
Comparison with Similar Compounds
Quinoxaline: A basic nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring.
Quinazoline: Another nitrogen-containing heterocyclic compound with a similar structure but different biological activities.
Cinnoline: A heterocyclic compound similar to quinoxaline but with different chemical properties and applications.
Uniqueness: 2,3-Dimethyl-6-quinoxalinesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and enables its use in a wide range of chemical and biological applications. Its ability to form covalent bonds with nucleophiles makes it a valuable reagent in synthetic chemistry and drug development .
Properties
IUPAC Name |
2,3-dimethylquinoxaline-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-6-7(2)13-10-5-8(16(11,14)15)3-4-9(10)12-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJIXSXMRIYFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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